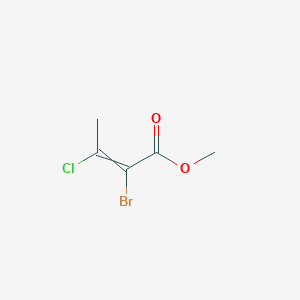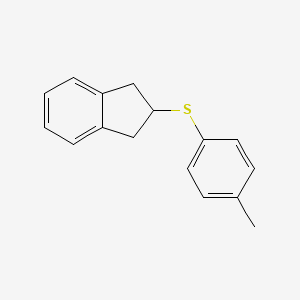![molecular formula C11H10N4O2 B14345312 3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 93355-95-4](/img/structure/B14345312.png)
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione can be achieved through various methods, including:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, improving the reaction efficiency.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as continuous flow synthesis and batch reactors are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Applications De Recherche Scientifique
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the imidazo and dione functionalities.
Quinazolinone: A derivative with a carbonyl group at the 4-position, known for its diverse biological activities.
Imidazoquinoline: A compound with an imidazo ring fused to a quinoline core, studied for its immunomodulatory properties.
Uniqueness
3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione is unique due to its specific substitution pattern and the presence of both imidazo and dione functionalities.
Propriétés
Numéro CAS |
93355-95-4 |
|---|---|
Formule moléculaire |
C11H10N4O2 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3,7-dimethyl-5H-imidazo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C11H10N4O2/c1-14-5-12-8-3-6-7(4-9(8)14)13-11(17)15(2)10(6)16/h3-5H,1-2H3,(H,13,17) |
Clé InChI |
XSCPFVNJHGNVJV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C=C3C(=C2)C(=O)N(C(=O)N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
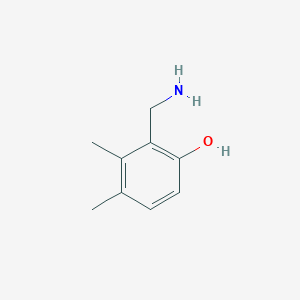

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
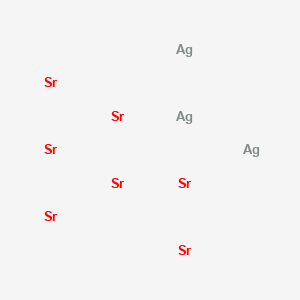
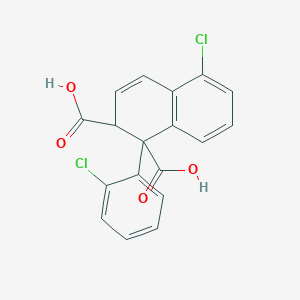
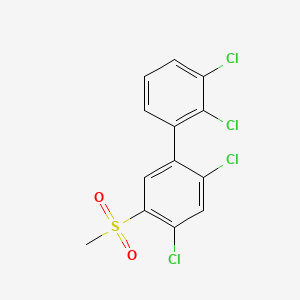

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
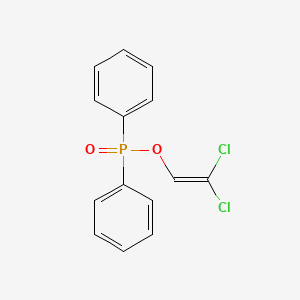
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
